molecular formula C11H11N3O4 B2988974 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid CAS No. 1024396-49-3

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2988974
CAS No.: 1024396-49-3
M. Wt: 249.226
InChI Key: VXQVIUGZGPPJNP-UHFFFAOYSA-N
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Description

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11N3O4 It is a derivative of cyclopropane and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4-pyridylcarbonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid can be used to study enzyme inhibition and protein interactions. Its pyridine ring can interact with various biological targets, making it useful in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for treating various diseases.

Industry: In industry, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(N-(3-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

  • 2-(N-(2-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

  • 2-(N-(4-Pyridylcarbonylamino)ethanecarboxylic acid

Uniqueness: 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to its analogs. This structural feature can influence its biological activity and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[(pyridine-4-carbonylamino)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-9(6-1-3-12-4-2-6)13-14-10(16)7-5-8(7)11(17)18/h1-4,7-8H,5H2,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVIUGZGPPJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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